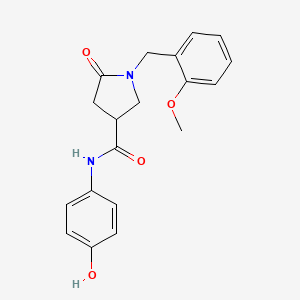![molecular formula C24H20F3N5O2 B11027815 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11027815.png)
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of multiple fluorine atoms and pyridinyl groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions on the quinoline ring.
Attachment of Pyridinyl Groups: The pyridinyl groups can be introduced through nucleophilic substitution reactions, where pyridine derivatives react with appropriate electrophiles.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorinated groups can be useful in imaging techniques such as positron emission tomography (PET).
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and pyridinyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline Derivatives: These compounds share the quinoline core and fluorine atoms but differ in the substituents attached to the core.
Pyridinyl-Substituted Quinoline Derivatives: These compounds have pyridinyl groups attached to the quinoline core but may lack the fluorine atoms or carboxamide group.
Uniqueness
The uniqueness of 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide lies in its combination of fluorine atoms, pyridinyl groups, and a carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20F3N5O2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-(pyridin-2-ylmethylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F3N5O2/c25-7-10-32-14-18(24(34)31-13-16-6-2-4-9-29-16)23(33)17-11-19(26)21(20(27)22(17)32)30-12-15-5-1-3-8-28-15/h1-6,8-9,11,14,30H,7,10,12-13H2,(H,31,34) |
InChI Key |
DCIIIWXHIJCATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)NCC4=CC=CC=N4)CCF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


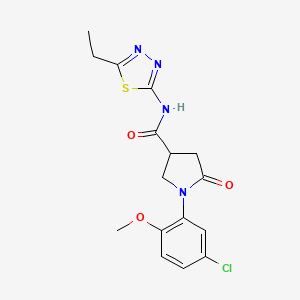
![4,4,6,8-Tetramethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027748.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11027750.png)
![Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11027752.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide](/img/structure/B11027753.png)
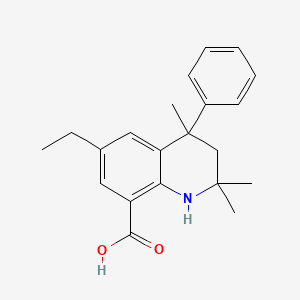

![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11027768.png)
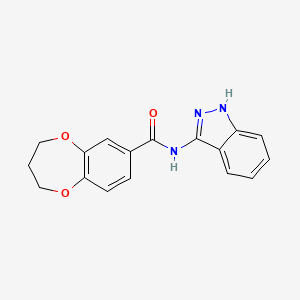
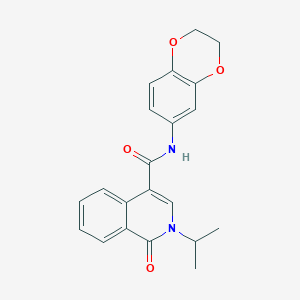
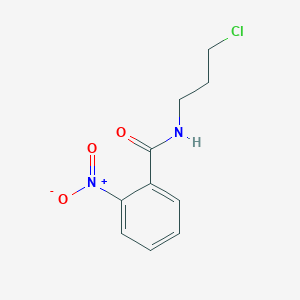

![8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027812.png)
